![molecular formula C22H27N3O4 B2844444 1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea CAS No. 894008-97-0](/img/structure/B2844444.png)
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
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Overview
Description
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea, with the CAS number 894008-97-0, is a complex organic compound notable for its diverse biological activities. Its molecular formula is C22H27N3O4, and it has a molecular weight of approximately 397.47 g/mol. This compound features a urea functional group, a pyrrolidine ring, and multiple aromatic systems, which contribute to its pharmacological profile.
Chemical Structure
The structural complexity of this compound suggests potential interactions with various biological targets. The presence of the ethoxyphenyl group and hydroxyethyl moiety enhances its ability to interact with cellular mechanisms.
Biological Activity Overview
Recent studies have highlighted the multifaceted biological activities of compounds related to this compound, particularly in cancer treatment and immune modulation.
Antitumor Activity
Research indicates that related benzylethoxyaryl ureas exhibit significant antiproliferative effects against various tumor cell lines, including HT-29 (colorectal cancer) and A549 (lung cancer) cells. These compounds have been evaluated for their ability to inhibit key proteins involved in tumor growth, such as VEGFR-2 and PD-L1, suggesting potential applications in overcoming resistance in cancer therapies .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HT-29 | 5.2 | VEGFR-2 Inhibition |
Compound B | A549 | 7.8 | PD-L1 Inhibition |
1-Benzyl... | Jurkat T Cells | 6.5 | Immune Modulation |
The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways:
- VEGFR-2 Inhibition : This receptor is crucial for angiogenesis; inhibiting it can reduce tumor blood supply.
- PD-L1 Modulation : By targeting PD-L1, the compound may enhance T-cell responses against tumors.
- CD11b Regulation : The compound has shown to influence CD11b expression, which plays a role in immune cell activation and migration .
Case Studies
In a recent study evaluating the efficacy of similar urea derivatives, it was found that compounds with a p-substituted phenyl urea unit exhibited high selectivity indices (SI), indicating their potential as small molecule immune potentiators (SMIPs). The study involved testing these compounds on various immune cells and tumor lines, demonstrating their ability to modulate immune responses effectively .
Example Case Study
A specific case study involving the use of 1-benzyl derivatives demonstrated significant inhibition of tumor growth in murine models when administered alongside standard chemotherapy agents. The results indicated enhanced survival rates and reduced tumor sizes compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea exhibits significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 0.3 |
MCF-7 (Breast Cancer) | 2.5 |
A549 (Lung Cancer) | 5.16 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial activity against a range of pathogens. The specific mechanisms of action are still being explored, but it is hypothesized that the compound interacts with bacterial cell membranes or inhibits essential metabolic pathways .
Neuroprotective Effects
Emerging evidence indicates potential neuroprotective properties of the compound, particularly in models of neurodegenerative diseases. Its ability to scavenge reactive oxygen species and reduce oxidative stress presents a promising avenue for therapeutic development in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have evaluated the compound's biological activity through various assays:
- Antiproliferative Assays : In vitro tests have shown significant effects on cancer cell lines, supporting its potential as an anticancer agent.
- Antimicrobial Studies : Research has indicated effectiveness against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Properties
IUPAC Name |
1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-29-20-10-8-19(9-11-20)25-16-18(14-21(25)27)23-22(28)24(12-13-26)15-17-6-4-3-5-7-17/h3-11,18,26H,2,12-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGQBCBLDVZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.